DBCO-PEG12-amine TFA salt

Description

Evolution of Bioorthogonal Chemistry in Research

The concept of bioorthogonal chemistry was introduced in the early 2000s, born out of the need for chemical reactions that could proceed within living organisms without cross-reacting with the vast array of functional groups present in biological systems. numberanalytics.com Coined by Carolyn R. Bertozzi, who was awarded the Nobel Prize in Chemistry in 2022 for her work in this area, the term "bioorthogonal" refers to reactions that are mutually unreactive with biological components. wikipedia.org

The field's inception can be traced to the development of the Staudinger ligation, a reaction between an azide (B81097) and a phosphine. numberanalytics.comwikipedia.org This pioneering work laid the foundation for a new era of chemical biology, allowing researchers to tag and study biomolecules like glycans, proteins, and lipids in real-time within living cells. numberanalytics.comwikipedia.org

Since then, the bioorthogonal toolkit has expanded significantly with the development of new reaction pairs. nih.gov A major breakthrough was the adaptation of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.gov Initially, this "click chemistry" reaction required a copper catalyst, which is toxic to cells. rsc.orgrsc.org The subsequent development of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), was a landmark achievement, enabling these highly efficient reactions to be performed in living systems. wikipedia.orgrsc.orgrsc.org The continuous evolution of bioorthogonal chemistry is driven by the quest for faster, more selective, and more biocompatible reactions for a wide range of applications, from fundamental biological studies to the development of targeted therapeutics. numberanalytics.compcbiochemres.com

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Strategy

The primary functions of PEG linkers in bioconjugation include:

Improved Solubility: PEGylation, the process of attaching PEG chains, can significantly increase the water solubility of hydrophobic molecules, which is often a challenge with therapeutic drugs. axispharm.comkoreascience.kr

Enhanced Stability: The hydrophilic PEG chain can shield the attached biomolecule from enzymatic degradation, leading to a longer circulation half-life in the body. purepeg.comkoreascience.kr

Reduced Immunogenicity: The "stealth" effect of the PEG chain can mask the biomolecule from the immune system, reducing the likelihood of an immune response. axispharm.comkoreascience.kr

Spacer Arm: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their biological activity. precisepeg.com

PEG linkers can be linear or branched and come in various lengths, allowing for precise control over the properties of the bioconjugate. axispharm.com They can also be designed to be cleavable, breaking apart under specific conditions to release a therapeutic payload at a target site. axispharm.com The versatility of PEG linkers makes them an indispensable tool in the development of antibody-drug conjugates, PEGylated proteins, and nanoparticle-based drug delivery systems. purepeg.combroadpharm.com

Overview of DBCO-PEG12-amine TFA Salt within Contemporary Bioconjugation Reagents

This compound is a heterobifunctional linker that integrates the key features of SPAAC and PEGylation. broadpharm.comaxispharm.com This molecule is composed of three essential parts:

A DBCO (dibenzocyclooctyne) group, which is a highly reactive cyclooctyne (B158145) derivative used for copper-free click chemistry with azide-modified molecules. broadpharm.combroadpharm.com

A PEG12 spacer , which is a discrete polyethylene glycol chain with 12 ethylene (B1197577) glycol units. This specific length provides the benefits of PEGylation, such as increased solubility and reduced steric hindrance, in a well-defined manner. broadpharm.combroadpharm.com

An amine (NH2) group , which provides a reactive handle for conjugation to molecules containing carboxylic acids or activated esters. broadpharm.comaxispharm.com

A TFA (trifluoroacetic acid) salt , which enhances the solubility and stability of the amine group during storage and handling. vulcanchem.com

This trifecta of functionalities makes this compound a versatile reagent in modern bioconjugation. broadpharm.comchemimpex.com It allows for a two-step conjugation strategy. For instance, a therapeutic agent with a carboxylic acid can first be attached to the amine group of the linker. The resulting DBCO-functionalized therapeutic can then be specifically and efficiently conjugated to an azide-modified antibody or other targeting molecule via SPAAC.

The discrete length of the PEG12 chain is a significant advantage over polydisperse PEG linkers, as it ensures the production of a homogeneous final product with a precise molecular weight. broadpharm.com This is crucial for therapeutic applications where batch-to-batch consistency is required.

Table of Compound Properties: DBCO-PEG12-amine

| Property | Value |

| Molecular Formula | C45H69N3O14 |

| Molecular Weight | 876.0 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically ≥95% |

Data sourced from PubChem and supplier information. nih.gov

Structure

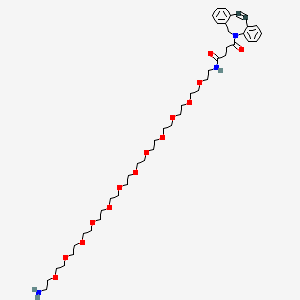

2D Structure

Properties

Molecular Formula |

C45H69N3O14 |

|---|---|

Molecular Weight |

876.0 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

InChI |

InChI=1S/C45H69N3O14/c46-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-47-44(49)11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) |

InChI Key |

SLYZCZRDLYGVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Chemical Architecture and Reactive Modalities of Dbco Peg12 Amine Tfa Salt

Structural Components and Their Functional Roles

The distinct properties and functionalities of DBCO-PEG12-amine TFA salt arise from the specific contributions of its three main structural components: the dibenzo[b,f]azacyclooctyne (DBCO) moiety, the polyethylene (B3416737) glycol (PEG12) spacer, and the terminal amine functional group, all present in a trifluoroacetate (B77799) (TFA) salt form.

Dibenzo[b,f]azacyclooctyne (DBCO) Moiety: Bioorthogonal Reactivity in SPAAC

The core reactive component of this crosslinker is the dibenzo[b,f]azacyclooctyne (DBCO) group. creativepegworks.com DBCO is a cyclooctyne (B158145), a class of cyclic alkynes that are inherently strained. enamine.net This ring strain is the driving force behind its high reactivity in a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). creativepegworks.comenamine.net

SPAAC is a type of "click chemistry" that occurs between a strained alkyne (like DBCO) and an azide-functionalized molecule to form a stable triazole linkage. broadpharm.comaatbio.com A key advantage of this reaction is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper(I) catalyst, which is required in the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frinterchim.fr This biocompatibility makes DBCO-mediated SPAAC ideal for applications involving living cells and in vivo systems. aatbio.comnih.gov The reaction is highly specific, as the DBCO and azide (B81097) groups react exclusively with each other, even in the complex environment of biological systems containing other reactive functional groups like amines, thiols, and carboxylic acids. aatbio.cominterchim.fr

The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy, as the DBCO moiety has a characteristic absorbance at approximately 310 nm, which diminishes as the reaction proceeds. aatbio.com

Table 1: Key Features of the DBCO Moiety in SPAAC

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | broadpharm.com |

| Reactivity | High, driven by ring strain | enamine.net |

| Catalyst Requirement | None (Copper-free) | interchim.frinterchim.fr |

| Biocompatibility | High, suitable for in vivo applications | aatbio.comnih.gov |

| Specificity | Bioorthogonal, reacts specifically with azides | interchim.fr |

| Reaction Monitoring | UV absorbance at ~310 nm | aatbio.com |

Polyethylene Glycol (PEG12) Spacer: Influence on Conjugation Efficiency and Spatial Separation

Connecting the DBCO and amine functionalities is a polyethylene glycol (PEG) spacer, specifically one with twelve repeating ethylene (B1197577) glycol units (PEG12). PEG linkers are widely used in bioconjugation due to their favorable properties. axispharm.com The PEG12 spacer in this molecule serves several crucial functions:

Increased Hydrophilicity: The PEG chain enhances the water solubility of the entire molecule and its conjugates. axispharm.combroadpharm.com This is particularly important when working with hydrophobic biomolecules, preventing aggregation and improving their handling in aqueous buffers. thermofisher.com

Enhanced Stability: PEGylation can protect conjugated molecules from degradation. axispharm.comnih.gov

Spatial Separation: The flexible and extended nature of the PEG12 spacer provides spatial separation between the conjugated molecules. This can minimize steric hindrance, which might otherwise interfere with the biological activity or binding affinity of the labeled biomolecule. thermofisher.com

Reduced Immunogenicity: The presence of a PEG spacer can reduce the immunogenic response to the conjugated molecule. axispharm.com

The use of a discrete PEG linker, like PEG12, offers the advantage of a defined length and molecular weight, leading to more homogenous conjugates compared to polydisperse PEG polymers. youtube.com

Table 2: Functional Roles of the PEG12 Spacer

| Function | Benefit in Bioconjugation | Reference |

|---|---|---|

| Increased Solubility | Prevents aggregation and improves handling of hydrophobic molecules in aqueous solutions. | axispharm.combroadpharm.com |

| Enhanced Stability | Protects conjugated biomolecules from degradation. | axispharm.comnih.gov |

| Spatial Separation | Reduces steric hindrance, preserving the function of the conjugated molecules. | thermofisher.com |

| Reduced Immunogenicity | Minimizes potential immune responses to the conjugate. | axispharm.com |

Terminal Amine Functional Group: Versatility in Covalent Bond Formation

The terminal primary amine (-NH2) group provides the second point of reactivity for this heterobifunctional crosslinker. broadpharm.com Primary amines are common targets for bioconjugation because they are present on the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, which are often located on the surface of proteins. thermofisher.com

The amine group is nucleophilic and can react with a variety of electrophilic functional groups to form stable covalent bonds. chemistrytalk.org This versatility allows DBCO-PEG12-amine to be conjugated to a wide range of molecules, including:

Carboxylic acids: In the presence of activating agents like carbodiimides (e.g., EDC), the amine group forms a stable amide bond with a carboxylic acid. creative-biogene.com

Activated esters: N-hydroxysuccinimide (NHS) esters are common amine-reactive groups that readily react with primary amines to form amide bonds. thermofisher.com

Aldehydes and ketones: The amine can react with carbonyl compounds through reductive amination to form a stable carbon-nitrogen bond. creative-biolabs.com

This broad reactivity makes the terminal amine a valuable tool for attaching the DBCO-PEG12 moiety to a diverse array of biomolecules and surfaces. masterorganicchemistry.com

Table 3: Common Reactions of the Terminal Amine Group

| Reactive Partner | Resulting Covalent Bond | Common Application | Reference |

|---|---|---|---|

| Carboxylic Acid (+ activator) | Amide | Labeling of proteins, peptides, and surfaces | creative-biogene.com |

| Activated NHS Ester | Amide | Standard method for protein and antibody labeling | thermofisher.com |

Trifluoroacetate (TFA) Salt Form: Implications for Chemical Handling and Reactivity in Synthesis

DBCO-PEG12-amine is often supplied as a trifluoroacetate (TFA) salt. This salt form arises from the use of trifluoroacetic acid during the synthesis and purification (typically via reversed-phase HPLC) of the compound. ambiopharm.comlifetein.com The TFA counterion associates with the protonated primary amine group. sb-peptide.com

While the TFA salt form is a common consequence of the manufacturing process, it has several implications for handling and use:

Solubility: The salt form can influence the solubility of the compound. ambiopharm.com

Handling: TFA salts can sometimes result in a "fluffy" lyophilized powder, which may be more difficult to handle than other salt forms. ambiopharm.com

Potential for Interference: In some biological assays, residual TFA has been shown to cause unpredictable effects, such as inhibiting or promoting cell growth. genscript.com For sensitive applications, it may be necessary to exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride. lifetein.comsb-peptide.com

Reactivity in Synthesis: When using the amine in a subsequent reaction, the TFA salt must be considered. For instance, in an amide coupling reaction, a base is typically added to deprotonate the amine in situ, freeing it to act as a nucleophile. reddit.com

Table 4: Implications of the TFA Salt Form

| Aspect | Implication | Reference |

|---|---|---|

| Origin | Use of trifluoroacetic acid in synthesis and purification. | ambiopharm.comlifetein.com |

| Chemical Nature | TFA anion is a counterion to the protonated amine group. | sb-peptide.com |

| Handling | Can affect the physical properties of the lyophilized solid. | ambiopharm.com |

| Biological Assays | Residual TFA may interfere with cellular experiments. | genscript.com |

| Chemical Reactions | Requires the addition of a base to deprotonate the amine for nucleophilic reactions. | reddit.com |

Mechanistic Aspects of Reactive Pathways

The primary and most significant reactive pathway for the DBCO moiety of this compound is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics and Mechanism

The SPAAC reaction is a [3+2] cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne, DBCO). researchgate.net The reaction proceeds through a concerted mechanism, meaning that the new covalent bonds are formed in a single transition state without the formation of an intermediate. researchgate.net

The high rate of the SPAAC reaction involving DBCO is a direct consequence of the significant ring strain in the eight-membered cyclooctyne ring. bldpharm.com This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. interchim.frinterchim.fr

The kinetics of SPAAC reactions are typically second-order, and the rate is dependent on the specific structures of both the cyclooctyne and the azide. researchgate.net DBCO is one of the most reactive cyclooctynes used for SPAAC, exhibiting favorable second-order reaction rate constants. enamine.netrsc.org For example, the reaction rate constant for DBCO with benzyl (B1604629) azide is significantly higher than that of other cyclooctynes like BCN (bicyclononyne). researchgate.net This rapid kinetics is advantageous for applications where fast labeling is required, especially when dealing with low concentrations of reactants. nih.gov

Table 5: Comparison of Second-Order Rate Constants for Selected Cyclooctynes in SPAAC with Benzyl Azide

| Cyclooctyne | Abbreviation | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Dibenzoazacyclooctyne | DBCO/DIBAC | ~0.1 - 0.3 | researchgate.netrsc.org |

| Bicyclononyne | BCN | ~0.01 - 0.06 | researchgate.net |

Note: The exact rate constants can vary depending on the solvent and specific reaction conditions.

Amine Reactivity with Aldehydes

Primary amines react with aldehydes to form an imine, also known as a Schiff base, through a nucleophilic addition-elimination reaction. chemistrysteps.comlibretexts.org This reaction is reversible and typically requires mild acidic conditions (pH 4-5) to proceed efficiently. chemistrysteps.com

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. chemistrysteps.com Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. chemistrysteps.comlibretexts.org

While the formation of a Schiff base is a useful conjugation method, the resulting imine bond can be susceptible to hydrolysis, especially at low pH. nih.gov For applications requiring long-term stability, the imine can be stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), in a process known as reductive amination. This converts the imine to a stable secondary amine linkage.

Orthogonality Considerations in Multi Functional System Design

General Synthetic Routes for DBCO-PEG-amine Conjugates

The synthesis of DBCO-PEG-amine conjugates generally involves a multistep process that begins with the preparation of a Boc-protected amine precursor. This strategy allows for the selective introduction of the DBCO moiety and subsequent deprotection to yield the reactive amine.

A common synthetic approach starts with a commercially available Boc-NH-PEG12-OH. The terminal hydroxyl group of this PEG linker is then activated, often by conversion to a better leaving group such as a tosylate or mesylate. This is typically achieved by reacting the PEG linker with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.

Subsequently, the activated PEG linker is reacted with a DBCO-containing molecule that has a nucleophilic handle, such as a DBCO-amine. This nucleophilic substitution reaction forms the DBCO-PEG12-NH-Boc intermediate. The final step in the synthesis of the free amine is the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The use of TFA results in the formation of the corresponding TFA salt of the amine.

An alternative route involves the use of a DBCO-NHS ester, which can react with the amine group of a pre-formed amino-PEG linker. However, for the specific synthesis of DBCO-PEG12-amine, the former route starting with a protected amine is more common to avoid polymerization or undesired side reactions.

The general synthetic scheme can be summarized as follows:

Activation of the PEG linker: Boc-NH-PEG12-OH is reacted with an activating agent (e.g., TsCl, MsCl) to form an activated intermediate.

Introduction of the DBCO moiety: The activated PEG linker is reacted with a DBCO-containing nucleophile (e.g., DBCO-amine) to form DBCO-PEG12-NH-Boc.

Deprotection of the amine: The Boc group is removed using TFA to yield the final product, DBCO-PEG12-amine, as a TFA salt.

The table below summarizes the key reactants and their roles in a typical synthesis of a DBCO-PEG-amine conjugate.

| Reactant | Role |

| Boc-NH-PEG-OH | Starting material with a protected amine and a reactive hydroxyl group. |

| Tosyl chloride (TsCl) or Mesyl chloride (MsCl) | Activating agent for the hydroxyl group. |

| Triethylamine (TEA) or other organic base | Base catalyst for the activation and coupling steps. |

| DBCO-amine | Source of the dibenzocyclooctyne moiety. |

| Trifluoroacetic acid (TFA) | Reagent for the deprotection of the Boc group. |

Solid-Phase Synthesis Methodologies in Peptide and Oligonucleotide Conjugation

Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and oligonucleotides, and it can be adapted for the incorporation of DBCO-PEG12-amine. The linker can be introduced either during the synthesis while the biomolecule is still attached to the solid support (on-resin) or after the biomolecule has been cleaved from the resin (post-synthetic modification).

On-Resin Conjugation:

In on-resin methodologies, the this compound can be coupled to a free functional group on the resin-bound peptide or oligonucleotide. For peptides, this is often a lysine (B10760008) side chain or the N-terminus. For oligonucleotides, modified bases with amine functionalities can be incorporated during synthesis to serve as attachment points.

The general steps for on-resin conjugation are:

Synthesis of the biomolecule: The peptide or oligonucleotide is synthesized on a solid support using standard protocols (e.g., Fmoc or Boc chemistry for peptides, phosphoramidite (B1245037) chemistry for oligonucleotides).

Selective deprotection: A protecting group on the desired attachment site is selectively removed.

Coupling of the linker: The this compound is activated (e.g., with a carboxyl activating agent if coupling to an amine) and then reacted with the deprotected functional group on the resin-bound biomolecule.

Cleavage and deprotection: The final conjugate is cleaved from the solid support, and all remaining protecting groups are removed.

A significant challenge with on-resin incorporation of DBCO is its sensitivity to the strong acidic conditions, particularly high concentrations of TFA, often used for the final cleavage and deprotection of peptides synthesized using Boc chemistry. This acid sensitivity can lead to the degradation of the DBCO moiety.

Post-Synthetic Modification:

To circumvent the issue of DBCO degradation during cleavage, post-synthetic modification is a frequently employed strategy. In this approach, the peptide or oligonucleotide is first synthesized, cleaved from the resin, and purified. A unique reactive handle is incorporated into the biomolecule during synthesis, which can then be selectively targeted for conjugation with the DBCO-PEG12-amine linker in solution.

For example, a peptide can be synthesized with an azide-containing amino acid. After cleavage and purification, this azido-peptide can be reacted with the DBCO group of a pre-formed DBCO-PEG12-amine via strain-promoted alkyne-azide cycloaddition (SPAAC). This method takes advantage of the bioorthogonal nature of the click reaction, which proceeds with high efficiency and selectivity in aqueous buffers.

The table below compares the on-resin and post-synthetic modification approaches for the incorporation of DBCO-PEG12-amine.

| Feature | On-Resin Conjugation | Post-Synthetic Modification |

| Timing of Conjugation | Before cleavage from the solid support | After cleavage and purification of the biomolecule |

| Key Challenge | Potential degradation of DBCO during final cleavage | Requires a bioorthogonal reactive handle on the biomolecule |

| Purification | Purification of the final conjugate | Purification of the biomolecule before and after conjugation |

| Reagent Excess | Can use a large excess of the linker to drive the reaction to completion | Typically uses a smaller excess of the linker |

Specific Considerations for TFA Salt Deprotection and Cleavage in Organic Synthesis

The use of TFA to deprotect the Boc group from the amine terminus of the DBCO-PEG12-NH-Boc precursor is a critical step that requires careful consideration due to the acid lability of the DBCO moiety. High concentrations of TFA, which are standard for Boc deprotection in peptide synthesis, can lead to the rearrangement and inactivation of the DBCO ring system.

To mitigate this, several strategies can be employed:

Use of lower TFA concentrations: Instead of the typical 95% TFA used for peptide cleavage, a lower concentration (e.g., 20-50% TFA in a solvent like dichloromethane) can be used for the deprotection of the Boc group. This milder condition can be sufficient to remove the Boc group while minimizing the degradation of the DBCO.

Inclusion of scavengers: Scavengers, such as triisopropylsilane (B1312306) (TIS), are often included in cleavage cocktails to quench reactive carbocations generated during the deprotection process. These scavengers can also help to protect the DBCO moiety from acid-catalyzed degradation.

Careful monitoring of reaction time and temperature: The deprotection reaction should be carefully monitored (e.g., by TLC or LC-MS) to ensure complete removal of the Boc group while minimizing the exposure time to acidic conditions. Performing the reaction at lower temperatures can also help to reduce the rate of DBCO degradation.

Orthogonal protection strategies: In some cases, it may be preferable to use an amine protecting group that can be removed under non-acidic conditions. For example, an Fmoc group, which is cleaved by a base such as piperidine, would be orthogonal to the acid-sensitive DBCO. However, the synthesis of the corresponding Fmoc-protected PEG linker would be required.

The table below outlines some of the key parameters to consider during the TFA deprotection of a Boc-protected DBCO-PEG-amine.

| Parameter | Consideration | Rationale |

| TFA Concentration | Use the lowest effective concentration. | To minimize acid-catalyzed degradation of the DBCO moiety. |

| Reaction Time | Monitor the reaction to determine the minimum time required for complete deprotection. | To limit the exposure of the DBCO group to acidic conditions. |

| Temperature | Perform the reaction at room temperature or below. | To reduce the rate of potential side reactions and degradation. |

| Scavengers | Include scavengers like triisopropylsilane (TIS). | To quench reactive species that can damage the DBCO ring. |

Purification Strategies for DBCO-PEG12-amine Conjugates in Academic Research

The purification of DBCO-PEG12-amine and its conjugates is crucial to remove unreacted starting materials, byproducts, and excess reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of these compounds.

Reversed-Phase HPLC (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as TFA.

When purifying DBCO-PEG12-amine conjugates, several factors need to be considered:

Column selection: A C18 column is generally a good starting point for the purification of these conjugates. The choice of pore size may depend on the size of the biomolecule being conjugated.

Mobile phase gradient: A gradient of increasing organic solvent concentration is used to elute the compounds from the column. The gradient needs to be optimized to achieve good separation between the desired conjugate and any impurities.

Detection: The elution of the compounds is typically monitored by UV absorbance. The DBCO moiety has a characteristic UV absorbance, which can be used for detection.

Peak broadening: PEGylated compounds can often exhibit broad peaks in RP-HPLC due to the conformational flexibility and polydispersity of the PEG chain. However, for a discrete PEG linker like PEG12, this effect is less pronounced.

Other Purification Techniques:

While RP-HPLC is the primary method, other techniques can be used for initial cleanup or for specific applications:

Size-exclusion chromatography (SEC): SEC separates molecules based on their size. It can be useful for removing small molecule impurities from a larger biomolecule conjugate.

Solid-phase extraction (SPE): SPE can be used for a rapid, initial cleanup of the reaction mixture before final purification by HPLC.

The table below provides a summary of common purification techniques for DBCO-PEG12-amine conjugates.

| Technique | Principle of Separation | Application |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification of the final conjugate. |

| Size-Exclusion Chromatography (SEC) | Molecular size | Removal of small molecule impurities from large conjugates. |

| Solid-Phase Extraction (SPE) | Adsorption to a solid phase | Rapid cleanup of crude reaction mixtures. |

Advanced Research Applications in Chemical Biology and Materials Science

Design and Development of Bioorthogonal Probes

Bioorthogonal chemistry enables the study of biomolecules in their native environments with minimal perturbation. DBCO-PEG12-amine TFA salt is a key reagent in the construction of bioorthogonal probes for imaging and detection, leveraging the high specificity and efficiency of the SPAAC reaction. broadpharm.comconju-probe.com

The development of fluorescent probes for tracking biomolecules in living cells is a cornerstone of modern chemical biology. DBCO-PEG12-amine serves as a versatile linker for creating such probes. The general strategy involves a two-step process: first, the amine group of the linker is reacted with a fluorescent dye that has been functionalized with an amine-reactive group (e.g., an NHS ester). This step creates a stable DBCO-PEG12-fluorophore conjugate. axispharm.com Subsequently, this fluorescent probe can be "clicked" onto a target biomolecule—such as a protein, glycan, or nucleic acid—that has been metabolically or genetically engineered to incorporate an azide (B81097) group. vectorlabs.com

This bioorthogonal approach allows for the site-specific labeling of biomolecules with high precision, avoiding the off-target reactions common with traditional labeling methods. mdpi.com The PEG12 spacer not only improves the solubility of often-hydrophobic dyes but also extends the fluorophore away from the biomolecule's surface, which can help prevent quenching and maintain the dye's quantum yield. vectorlabs.comnih.gov This methodology has been successfully used to visualize cellular components and processes with high signal-to-noise ratios. vectorlabs.com

Table 1: Two-Step Strategy for Fluorescent Labeling

| Step | Reactants | Reaction Type | Product | Purpose |

|---|---|---|---|---|

| 1 | DBCO-PEG12-amine + Fluorophore-NHS Ester | Amidation | DBCO-PEG12-Fluorophore | Creates the bioorthogonal fluorescent probe. |

| 2 | DBCO-PEG12-Fluorophore + Azide-labeled Biomolecule | SPAAC (Click Chemistry) | Fluorescently Labeled Biomolecule | Attaches the probe to the target molecule in a biological system. |

Molecular imaging techniques like Positron Emission Tomography (PET) require the development of highly specific radiotracers to visualize biological processes in vivo. The copper-free click reaction is particularly advantageous for radiochemistry because its mild conditions and rapid kinetics are compatible with the short half-lives of many radioisotopes, such as fluorine-18.

This compound is used to prepare the precursors for these radiotracers. In a typical workflow, a targeting vector (e.g., a peptide or antibody fragment) is first conjugated to the DBCO-PEG12-amine linker via its primary amine. This creates a stable, DBCO-functionalized targeting molecule. Separately, a prosthetic group containing the radioisotope (e.g., [¹⁸F]F-azide) is synthesized. The final radiotracer is then assembled by reacting the DBCO-modified peptide with the azide-containing radioisotope in a rapid and efficient SPAAC reaction. The PEG12 linker can improve the pharmacokinetic properties of the resulting radiotracer, such as extending its circulation half-life and improving its biodistribution. jenkemusa.com

Bioconjugation in Protein and Peptide Engineering

The precise chemical modification of proteins and peptides is essential for creating novel therapeutics, diagnostic tools, and for fundamental biological studies. This compound provides a robust method for achieving stable and well-defined bioconjugates.

Achieving site-specific modification of proteins is crucial for preserving their function and generating homogeneous products. nih.govnih.gov This can be accomplished by introducing a bioorthogonal azide handle into the protein's structure at a predetermined site. A common method is the incorporation of an unnatural amino acid containing an azide group (e.g., p-azido-L-phenylalanine) during protein expression.

Once the azide-modified protein is produced, DBCO-PEG12-amine can be used to attach a wide range of functional molecules. The amine end of the linker is first reacted with a payload of interest (such as a small molecule drug, an imaging agent, or another polymer), and the resulting DBCO-functionalized payload is then clicked onto the azide-bearing protein. vectorlabs.comencapsula.com This modular approach allows for the creation of well-defined protein conjugates where the location and stoichiometry of the modification are precisely controlled, which is a significant advantage over less specific methods that target native amino acids like lysine (B10760008) or cysteine. mdpi.comresearchgate.net

Table 2: General Protocol for Site-Specific Protein Functionalization

| Step | Description | Key Reagent |

|---|---|---|

| 1 | Genetic Engineering | Expression system for incorporating unnatural, azide-containing amino acids. |

| 2 | Payload Functionalization | Reaction of a payload molecule with this compound. |

| 3 | Bioorthogonal Ligation | Copper-free click reaction between the azide-protein and the DBCO-payload. |

| 4 | Purification | Removal of unreacted components to yield the purified, site-specifically modified protein. |

The functionalization of oligonucleotides (DNA and RNA) is critical for applications in diagnostics, therapeutics (e.g., siRNAs), and nanotechnology. acs.org Copper-free click chemistry provides an efficient means to conjugate oligonucleotides without the risk of copper-induced strand degradation. nih.govmaynoothuniversity.ie

Oligonucleotides can be modified with DBCO-PEG12-amine using several strategies. A common method is to synthesize the oligonucleotide with a terminal or internal amine modification. A DBCO-PEG12-NHS ester can then be reacted with this amine post-synthesis to attach the DBCO-PEG12 linker. acs.org Alternatively, specialized phosphoramidite (B1245037) reagents containing a DBCO group can be incorporated directly into the oligonucleotide during automated solid-phase synthesis. nih.gov

Once the oligonucleotide is functionalized with a DBCO group, it can be readily conjugated to any azide-containing molecule, including peptides, fluorescent dyes, or nanoparticles. nih.govresearchgate.net The hydrophilic and flexible PEG12 spacer helps to overcome the solubility challenges often associated with large, hydrophobic modifications and ensures that the conjugated payload is accessible for its intended biological interaction. nih.gov

The physicochemical properties of a bioconjugate are significantly influenced by the nature of the linker connecting its components. nih.gov Both the length of the PEG chain and the chemistry of the covalent linkages play critical roles. uliege.benih.gov

The PEG12 chain in this compound contributes to several beneficial properties. PEGylation is well-known to increase the hydrodynamic radius of a protein or peptide, which can shield it from degradation by proteases and reduce its rate of renal clearance, thereby extending its in vivo half-life. nih.govresearchgate.net While a PEG12 chain is of moderate length, it still provides a protective hydration shell that can enhance proteolytic resistance. nih.gov Longer PEG chains generally offer more pronounced shielding effects, but this can sometimes come at the cost of reduced biological activity due to steric hindrance. nih.govdovepress.com Therefore, the choice of PEG length, such as the 12 units in this linker, often represents a balance between stability and function. researchgate.net

The stability of the conjugate is also dictated by the linker chemistry. The amide bond formed via the amine terminus of the linker is highly stable under physiological conditions. vectorlabs.com Similarly, the triazole ring formed during the SPAAC reaction is exceptionally robust and resistant to hydrolysis, ensuring the integrity of the conjugate throughout its application. conju-probe.com The specific site of attachment on the protein can also dramatically impact the conjugate's conformational stability and, consequently, its resistance to proteolysis. nih.gov

Table 3: Properties Influenced by PEG Linker Characteristics

| Property | Influence of PEG Length | Influence of Linker Chemistry (Amide + Triazole) |

|---|---|---|

| Solubility | Increased water solubility with longer PEG chains. jenkemusa.com | Generally stable and does not negatively impact solubility. |

| Proteolytic Resistance | Enhanced resistance due to steric shielding by the PEG chain. nih.gov | The stable covalent bonds prevent linker degradation. |

| Immunogenicity | Can be reduced by masking epitopes on the protein surface. nih.gov | The linker itself is generally considered non-immunogenic. |

| Pharmacokinetics | Longer in vivo circulation time due to increased hydrodynamic size. jenkemusa.com | Stable linkage ensures the conjugate remains intact in circulation. |

Construction of Advanced Biomaterials and Nanoscale Architectures

The heterobifunctional nature of this compound, featuring a terminal amine and a dibenzocyclooctyne (DBCO) group connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a valuable reagent in the construction of complex biomaterials and nanoscale structures. The primary amine allows for straightforward conjugation to molecules or surfaces bearing activated carboxylic acids (e.g., NHS esters), while the DBCO group enables highly efficient and bioorthogonal copper-free click chemistry reactions with azide-functionalized entities. alfa-chemistry.combroadpharm.com The hydrophilic PEG linker plays a crucial role in improving the aqueous solubility and biocompatibility of the resulting constructs, as well as providing a flexible spacer to minimize steric hindrance. alfa-chemistry.combroadpharm.com

Surface Functionalization of Nanoparticles and Substrates for Research Applications

The modification of surfaces, ranging from nanoparticles to solid substrates, is a cornerstone of modern chemical biology and materials science. This compound serves as a versatile tool for imparting specific functionalities to these surfaces. The amine terminus can be covalently attached to surfaces functionalized with complementary reactive groups, such as N-hydroxysuccinimide (NHS) esters. This initial immobilization step then presents the DBCO moiety for subsequent bioorthogonal conjugation.

This two-step functionalization strategy allows for the controlled and oriented attachment of azide-containing biomolecules, such as peptides, proteins, or nucleic acids, to a variety of materials. For instance, gold nanoparticles (AuNPs) or magnetic beads functionalized with NHS esters can be reacted with this compound. The resulting DBCO-activated particles can then be used to capture azide-tagged proteins directly from cell lysates, facilitating applications in diagnostics and proteomics.

The PEG12 linker in this context offers several advantages. It physically extends the reactive DBCO group away from the surface, enhancing its accessibility for reaction with incoming azide-modified molecules. rsc.org Furthermore, the hydrophilic nature of the PEG chain helps to prevent non-specific protein adsorption on the surface, a phenomenon often referred to as a "stealth" effect, which is crucial for maintaining the bio-inertness of the underlying substrate and ensuring the specific capture of the intended target. nih.govacs.org This reduction in non-specific binding is critical for the development of sensitive biosensors and other diagnostic platforms. PEGylation of nanoparticles has been shown to improve their cytoplasmic transport by reducing adhesion to intracellular components, a desirable feature for intracellular targeting applications. broadpharm.com

The ability to create well-defined, functionalized surfaces is essential for studying cellular adhesion and signaling. Substrates coated with this compound can be patterned with azide-modified cell-adhesion peptides (e.g., RGD) to investigate cell-material interactions in a controlled manner.

Polymer Conjugates for Tailored Material Properties and Controlled Molecular Interactions

This compound is a valuable building block for the synthesis of advanced polymer conjugates with tailored properties. Its bifunctional nature allows it to act as a bridge between different polymer chains or between a polymer and a biomolecule, enabling the creation of materials with unique characteristics and functionalities. researchgate.net

One common approach involves the incorporation of DBCO-PEG12-amine into a polymer backbone or as a side chain. For example, a polymer bearing carboxylic acid groups can be reacted with the amine terminus of the linker, resulting in a polymer decorated with reactive DBCO moieties. These DBCO-functionalized polymers can then be cross-linked or grafted with azide-containing polymers or small molecules through copper-free click chemistry. This methodology allows for the precise control over the final polymer architecture, leading to the formation of hydrogels, micelles, or other nanostructures.

The synthesis of stimuli-responsive polymers is another area where this compound can be applied. researchgate.netcreativepegworks.com For instance, a polymer designed to respond to changes in pH or temperature could be functionalized with this linker to enable the attachment of a specific targeting ligand via click chemistry. This would allow for the creation of "smart" materials that can release a payload or change their properties in response to a specific environmental cue.

| Polymer Conjugate Component | Function | Research Application Example |

| DBCO Group | Enables copper-free click chemistry with azide-modified molecules. alfa-chemistry.com | Grafting of targeting peptides onto a polymer backbone for targeted drug delivery. |

| PEG12 Linker | Increases hydrophilicity, biocompatibility, and provides a flexible spacer. alfa-chemistry.comnih.gov | Formation of amphiphilic block copolymers for self-assembly into micelles. |

| Amine Group | Allows for conjugation to polymers with activated carboxylic acids. alfa-chemistry.com | Incorporation as a side chain in a polymer for subsequent functionalization. |

Supramolecular Assembly and Self-Assembled Systems Research

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. While specific research explicitly detailing the use of this compound in supramolecular assembly is not extensively documented, the individual components of the molecule suggest its potential utility in this field.

The formation of supramolecular structures often relies on the precise arrangement of molecules that can interact through hydrogen bonding, host-guest interactions, or other non-covalent forces. The terminal amine group of this compound can participate in hydrogen bonding, a fundamental interaction in many self-assembling systems. broadpharm.com

The PEG12 linker itself is well-known to influence the self-assembly of amphiphilic molecules. The hydrophilic nature of the PEG chain can drive the formation of micelles or other phases in aqueous environments when conjugated to a hydrophobic moiety. The length and flexibility of the PEG chain are critical parameters that can be tuned to control the size and morphology of the resulting self-assembled nanostructures.

In essence, this compound can be considered a heterobifunctional building block for the "bottom-up" construction of complex, functional materials. It offers the potential to create novel supramolecular systems by combining the principles of self-assembly with the precision of bioorthogonal chemistry.

Targeted Molecular Delivery System Design Principles (Non-Clinical Focus)

Linker Design Considerations for Antibody-Drug Conjugates (ADCs) in Research Models

In the design of ADCs for research applications, the linker connecting the antibody to the cytotoxic payload plays a pivotal role in the stability, efficacy, and pharmacokinetic properties of the conjugate. interchim.fr this compound is an example of a heterobifunctional linker that can be incorporated into ADC design, typically through a multi-step process. The amine functionality can be used to attach the linker to the drug or a part of the linker system, while the DBCO group allows for site-specific conjugation to an azide-modified antibody.

The inclusion of the PEG12 spacer in the linker design offers several key advantages:

Hydrophilicity: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG12 chain can help to mitigate the aggregation propensity of the final ADC, improving its solubility and stability in aqueous buffers. nih.gov

Pharmacokinetics: The PEG linker can influence the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life and altered biodistribution. nih.gov

Steric Hindrance: The flexible PEG spacer can reduce steric hindrance between the antibody and the payload, ensuring that both components can function optimally.

The choice of linker length is a critical parameter in ADC design. A study investigating the impact of PEG linkers in lysine-conjugated ADCs found that the positioning and configuration of the PEG unit significantly affect the stability and pharmacokinetics of the conjugate. Amide-coupled ADCs with two pendant 12-unit PEG chains showed improved performance compared to those with a linear 24-unit PEG oligomer. jenkemusa.com This highlights the importance of optimizing the linker architecture to achieve the desired properties.

The use of DBCO for conjugation allows for a bioorthogonal reaction, meaning it can proceed with high efficiency and specificity in the presence of other functional groups found on the antibody and payload. This is particularly advantageous for creating well-defined, homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), which is crucial for reproducible experimental results.

| Linker Attribute | Influence on ADC Properties | Research Significance |

| PEG12 Spacer | Increases hydrophilicity, reduces aggregation, and potentially prolongs circulation time. nih.gov | Improved stability and pharmacokinetic profile in preclinical models. |

| DBCO Group | Enables site-specific, copper-free click conjugation to azide-modified antibodies. | Creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). |

| Flexibility | Reduces steric hindrance between the antibody and the payload. | Potentially preserves the binding affinity of the antibody and the activity of the payload. |

PROTAC-based Systems Research and Linker Contributions to Protein Degradation Pathways

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. This compound can be used as a component in the synthesis of these linkers.

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG12 chain in a DBCO-PEG12-amine-based linker can significantly influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

Research has shown that the optimal linker length for a PROTAC is target-dependent and often needs to be empirically determined. For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was significantly more potent in degrading the target than a 12-atom linker, even though both had similar binding affinities. broadpharm.com This underscores the importance of the linker in orienting the two protein binding partners for efficient ubiquitination.

The DBCO moiety within the linker provides a convenient handle for modular PROTAC synthesis using click chemistry. This allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions, facilitating the optimization of degradation efficiency. For instance, an azide-functionalized E3 ligase ligand can be readily clicked to a DBCO-PEG12-functionalized target protein ligand.

The hydrophilic nature of the PEG12 linker can also be advantageous in improving the often-poor aqueous solubility of PROTAC molecules, which can be a limiting factor in their biological evaluation. By fine-tuning the linker properties, researchers can optimize the degradation potency and selectivity of PROTACs for specific protein targets.

| Linker Parameter | Impact on PROTAC Function | Research Implication |

| Linker Length | Affects the formation and stability of the ternary complex. broadpharm.com | Optimization of linker length is crucial for achieving potent protein degradation. |

| PEG12 Composition | Increases hydrophilicity and can improve solubility and cell permeability. | Can enhance the drug-like properties of the PROTAC molecule. |

| Flexibility | Allows for the necessary conformational adjustments for ternary complex formation. | Contributes to the overall efficacy of the PROTAC. |

Polymer-based Nanocarriers for Controlled Release Mechanisms in In Vitro Studies

This compound serves as a critical linker for the surface functionalization of polymer-based nanocarriers, such as polymeric micelles, to facilitate controlled drug release in vitro. The amine group allows for its covalent attachment to the surface of pre-formed nanocarriers, while the DBCO group provides a bioorthogonal handle for subsequent modifications.

One common strategy involves the formulation of micelles from amphiphilic block copolymers. The DBCO-PEG12-amine linker can be conjugated to the hydrophilic shell of these micelles. This surface modification does not typically interfere with the drug encapsulation within the hydrophobic core but presents the DBCO moiety for further reactions. uu.nl For instance, a targeting ligand functionalized with an azide group can be "clicked" onto the micelle surface via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This targeted delivery system can then be studied in vitro for its enhanced uptake by specific cell lines.

The controlled release of therapeutic agents from these nanocarriers can be triggered by various stimuli. nih.gov While DBCO-PEG12-amine itself is a stable linker, it can be part of a larger, stimulus-responsive system. For example, the polymer backbone of the micelle could be designed to degrade in response to changes in pH or the presence of specific enzymes, releasing the encapsulated drug. The DBCO-functionalized surface allows for the attachment of molecules that can track this release. A summary of polymer types used in forming such nanocarriers is presented in Table 1.

| Polymer Type | Description | Role in Controlled Release |

| Amphiphilic Block Copolymers | Composed of hydrophilic and hydrophobic blocks that self-assemble into micelles in aqueous solution. | The hydrophobic core encapsulates drugs, and the hydrophilic shell provides stability. Release is often diffusion-controlled or can be triggered by core degradation. |

| Stimuli-Responsive Polymers | Polymers that change their physical or chemical properties in response to external stimuli like pH, temperature, or enzymes. | Can be designed to swell, shrink, or degrade under specific conditions, leading to a burst or sustained release of the encapsulated cargo. |

In a typical in vitro controlled-release experiment, drug-loaded, DBCO-functionalized micelles are incubated with a model cell line. The concentration of the released drug in the cell culture medium is measured over time using techniques like high-performance liquid chromatography (HPLC) or fluorescence spectroscopy. The effect of the released drug on the cells can be assessed through viability assays.

Integration in Cell-Based Research Methodologies (Non-Clinical, In Vitro Focus)

The bioorthogonal reactivity of the DBCO group makes this compound an excellent tool for cell-based research, particularly for modifying and tracking cells in vitro without disrupting their normal biological processes. magtech.com.cn

This compound can be used to modify cell surfaces by targeting accessible functional groups. The primary amine of the linker can react with activated carboxyl groups on the cell surface proteins, though this is less specific. A more common and targeted approach involves metabolic glycoengineering. uni-konstanz.de In this method, cells are cultured with an unnatural sugar that has an azide group. This azido-sugar is metabolized by the cell and incorporated into the glycans on the cell surface.

Once the cell surface is decorated with azide groups, this compound can be introduced. The DBCO group will specifically react with the azide groups via SPAAC, effectively tethering the PEG12-amine linker to the cell surface glycans. nih.govnih.gov This process is highly efficient and occurs under physiological conditions without the need for a toxic copper catalyst. researchgate.netbiochempeg.com

This cell surface modification can be used for several in vitro applications:

Altering Cell Adhesion: The PEG spacer can shield the cell surface, potentially reducing non-specific cell adhesion.

Attaching Signaling Molecules: The terminal amine group can be used to conjugate signaling molecules to the cell surface to study cellular responses.

Immobilizing Cells: The modified cells can be "clicked" onto a surface that has been functionalized with an azide-bearing molecule, allowing for the creation of patterned cell cultures.

The success of cell surface modification can be verified using techniques such as flow cytometry or fluorescence microscopy, often by using a fluorescently-labeled version of the DBCO-PEG-amine linker or by subsequently labeling the terminal amine with a fluorescent dye.

While cell surface labeling is a primary application, this compound can also be used for intracellular labeling in model systems, provided it can be delivered into the cell. nih.gov This can be achieved through various methods, such as electroporation, microinjection, or the use of cell-penetrating peptides conjugated to the linker.

Once inside the cell, the DBCO group can react with azide-modified biomolecules. For example, researchers can introduce azide-modified nucleosides to be incorporated into newly synthesized DNA or RNA. A subsequent reaction with a DBCO-functionalized probe, potentially carrying a fluorescent tag, allows for the visualization and tracking of these nucleic acids. nih.gov

Another approach involves the labeling of intracellular proteins. This can be achieved by genetically encoding a non-canonical amino acid with an azide group into a protein of interest. The cells are then incubated with this amino acid, and the protein is expressed with the azide "handle." A DBCO-functionalized probe can then be used to specifically label and track this protein within the cell.

The data in Table 2 summarizes the key features of this compound for these applications.

| Feature | Relevance in Cell-Based Research |

| DBCO Group | Enables bioorthogonal ligation with azide-modified molecules on or inside cells without copper catalysis, ensuring high specificity and low cytotoxicity. researchgate.netbiochempeg.com |

| PEG12 Spacer | Increases hydrophilicity, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance during conjugation. |

| Amine Group | Provides a versatile handle for further functionalization with fluorescent dyes, biotin, or other biomolecules for detection and tracking. |

These in vitro labeling and tracking studies are instrumental in understanding the dynamics of cellular processes, such as protein trafficking, DNA replication, and cell division, in a minimally perturbed environment.

Analytical and Methodological Approaches in Research Utilizing Dbco Peg12 Amine Tfa Salt

Reaction Optimization Parameters for Efficient Conjugations

The efficiency of the SPAAC reaction involving DBCO-PEG12-amine is influenced by several key parameters. Optimizing these factors is crucial for achieving high conjugation yields and minimizing reaction times. rsc.org The reaction is known for its high efficiency and selectivity, proceeding readily under physiological conditions without the need for a cytotoxic copper catalyst. nih.govinterchim.fr

Key parameters that are typically optimized include:

pH and Buffer Composition : The rate of SPAAC reactions can be significantly affected by the pH and the type of buffer used. rsc.org While the reaction proceeds efficiently at a near-neutral pH (6.0-9.0), studies have shown that higher pH values generally increase reaction rates. rsc.orgthermofisher.com However, the choice of buffer is also critical; for instance, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH. rsc.org It is essential to avoid buffers containing azides, as they will compete with the azide-functionalized target molecule and react with the DBCO group. interchim.fr

Temperature : SPAAC reactions with DBCO are effective over a range of temperatures, typically from 4°C to 37°C. interchim.fr While reactions can be conducted at room temperature, incubation at 4°C overnight (12-18 hours) is often employed to ensure completion, particularly when working with sensitive biomolecules. lifetein.comthermofisher.com

Stoichiometry : The molar ratio of the DBCO-functionalized molecule to the azide-functionalized molecule is a critical factor. An excess of one reactant is often used to drive the reaction to completion. For example, in antibody-oligonucleotide conjugations, a 2 to 4-fold molar excess of the azide-modified oligonucleotide is recommended. aatbio.com Conversely, when modifying a protein with a smaller DBCO-PEG linker, a 1.5 to 3-fold molar excess of the DBCO-conjugate may be used. interchim.fr The optimal ratio must be determined empirically for each specific application. thermofisher.com

Reaction Time : The time required for the reaction to reach completion can vary from a few hours to overnight. interchim.fraatbio.com Reaction kinetics are influenced by the concentration of reactants, temperature, and the specific azide (B81097) and DBCO reagents used. interchim.fr For many applications, reaction times of 4-12 hours at room temperature or 12-24 hours at 4°C are typical. interchim.frthermofisher.com

Solvent : While the reaction is well-suited for aqueous buffers, the inclusion of a co-solvent like DMSO (up to 20%) may be necessary to solubilize hydrophobic reactants. broadpharm.comaatbio.com

| Parameter | Typical Range / Condition | Considerations | References |

|---|---|---|---|

| pH | 6.0 - 9.0 | Higher pH generally increases reaction rates, except in certain buffers like HEPES. | rsc.orgthermofisher.com |

| Temperature | 4°C - 37°C | Lower temperatures (4°C) may require longer incubation times (overnight). | interchim.frthermofisher.com |

| Stoichiometry (DBCO:Azide) | 1:1.5 to 1:30 (molar excess of one reactant) | Dependent on the specific biomolecules being conjugated; must be determined empirically. | interchim.fraatbio.com |

| Reaction Time | 2 - 24 hours | Longer incubation can improve efficiency. Reaction progress can be monitored. | interchim.frthermofisher.comaatbio.com |

| Buffer System | PBS, HEPES, Borate | Avoid buffers containing sodium azide. HEPES has shown higher rate constants than PBS. | rsc.orginterchim.fr |

Spectroscopic and Chromatographic Methods for Conjugate Verification and Purity Assessment

Following the conjugation reaction, a suite of analytical techniques is employed to confirm the formation of the desired product, assess its purity, and characterize its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of the DBCO-PEG12-amine conjugate. Specifically, ¹H NMR is used to verify the successful incorporation of the DBCO moiety onto a target molecule. researchgate.net The aromatic rings of the DBCO group produce characteristic peaks in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. researchgate.netresearchgate.net The appearance of these specific proton signals after the reaction provides direct evidence of successful conjugation. researchgate.net This technique is invaluable for confirming the chemical structure of the final product, especially in small-molecule conjugations.

Mass spectrometry (MS) is essential for confirming that the conjugation reaction has occurred by verifying the expected increase in molecular weight. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly used. researchgate.netenovatia.com The mass of the final conjugate should equal the sum of the masses of the starting molecules minus any leaving groups. A clear shift in the mass spectrum corresponding to the addition of the DBCO-PEG12-amine moiety provides strong evidence of a successful covalent linkage. nih.govresearchgate.net This method is particularly useful in protein and antibody conjugations to determine the average number of linkers attached per protein molecule, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs. enovatia.com

| Technique | Information Obtained | Typical Application |

|---|---|---|

| MALDI-TOF MS | Molecular weight of the conjugate, confirmation of mass shift. | Analysis of proteins, peptides, and large biomolecules post-conjugation. |

| ESI-MS | Precise molecular weight, determination of drug-to-antibody ratio (DAR). | Coupled with liquid chromatography (LC-MS) for analysis of complex mixtures and bioconjugates. |

Size-Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume. nih.gov In the context of DBCO-PEG12-amine conjugates, SEC is a valuable tool for assessing the purity and homogeneity of the final product. The technique can effectively separate the larger bioconjugate from smaller, unreacted starting materials (such as excess DBCO-PEG12-amine or other small molecules). interchim.fr The resulting chromatogram provides information on the success of the conjugation and the presence of any aggregates or fragments. When coupled with other detectors, such as UV-Vis or mass spectrometry (SEC-MS), it can provide a comprehensive profile of the product mixture. dntb.gov.ua

Quantitative Analysis of Conjugation Yield and Reactivity in Experimental Systems

Quantifying the extent of conjugation is crucial for ensuring batch-to-batch consistency and understanding the properties of the final product. UV-Vis spectrophotometry is a straightforward and widely used method for determining the degree of labeling (DOL) of proteins or other molecules with the DBCO group. thermofisher.com

The DBCO moiety has a characteristic UV absorbance maximum at approximately 309-310 nm. broadpharm.comaatbio.com By measuring the absorbance of the purified conjugate at this wavelength, and at 280 nm for the protein concentration, the number of DBCO molecules attached per protein can be calculated. thermofisher.com

The general workflow for this quantitative analysis involves:

Performing the conjugation reaction.

Purifying the conjugate to remove any unreacted DBCO-PEG12-amine.

Measuring the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

Calculating the protein concentration using its known extinction coefficient at 280 nm, often with a correction factor for the DBCO group's contribution to absorbance at that wavelength. broadpharm.comthermofisher.com

Calculating the degree of labeling (DOL) using the absorbance at 309 nm and the molar extinction coefficient of the DBCO group. thermofisher.com

This method provides a reliable quantitative measure of conjugation efficiency and is essential for the characterization of the final bioconjugate. thermofisher.com

Future Research Directions and Emerging Paradigms

Innovations in DBCO-PEG-amine Linker Design and Synthesis

The core structure of DBCO-PEG12-amine, while effective, represents a foundational platform upon which considerable innovation is being built. Future research is focused on creating next-generation linkers with tailored properties and improved synthetic accessibility.

One major direction is the development of cleavable linkers . While the current DBCO-PEG12-amine forms a stable triazole linkage, researchers are incorporating cleavable moieties within the PEG chain. acs.org These designs allow for the release of a conjugated payload under specific physiological conditions, such as the reductive environment inside a cell or the acidic milieu of a tumor. This is particularly crucial for drug delivery systems where the therapeutic agent must be liberated from its carrier to exert its effect. nih.gov Another area of innovation lies in creating branched or multi-arm PEG structures . axispharm.comrsc.org These complex architectures allow for the attachment of multiple molecules to a single DBCO anchor point, enabling the creation of constructs with enhanced valency or multi-functionality. For example, a single linker could carry both an imaging agent and a therapeutic drug.

Synthetic methodologies are also evolving. Researchers are exploring more convergent and efficient pathways to produce discrete PEG (dPEG®) linkers with absolute uniformity, avoiding the polydispersity of traditional PEG synthesis. vectorlabs.com A convergent synthesis pathway for trifunctional oligoethylene glycol-amine linkers has been designed, which involves the reductive coupling of a primary azide (B81097) to bifunctional precursors. rsc.org These advancements ensure batch-to-batch consistency and precise control over the linker's length and properties, which is critical for therapeutic applications like antibody-drug conjugates (ADCs). vectorlabs.comjenkemusa.com

| Linker Innovation | Objective | Potential Application |

| Cleavable Moieties | Controlled release of cargo | Intracellular drug delivery, activatable probes |

| Branched Architectures | Increased payload capacity, multivalency | Multi-drug delivery, enhanced targeting |

| Convergent Synthesis | High purity, defined length (monodispersity) | GMP manufacturing, therapeutic ADCs |

Expanding the Bioorthogonal Reaction Landscape with DBCO-PEG12-amine Variants

While the strain-promoted azide-alkyne cycloaddition (SPAAC) is the hallmark reaction for DBCO, the bioorthogonal landscape is expanding to include new reactions and mutually orthogonal strategies. nih.govresearchgate.net Future work aims to develop DBCO variants with tuned reactivity and to explore alternative reaction partners, enabling more complex biological labeling experiments.

Researchers are investigating how modifications to the DBCO core can alter its reactivity. For instance, the click reactivity of DBCO can be manipulated through acid-promoted rearrangement or silver-catalyzed amidation, effectively switching its function from an azide-reactive component to a caged acylation reagent. researchgate.net This opens up possibilities for new types of bioconjugation reactions beyond triazole formation.

Furthermore, the scope of DBCO's reactivity is being expanded beyond azides. A notable example is the development of a peptide tag (DBCO-tag) that dramatically accelerates the rate of a thiol-yne reaction with DBCO reagents. nih.gov This allows for site-selective conjugation to cysteine residues within a specific peptide sequence, providing an alternative to azide-based labeling. The development of such novel reaction pairings is a critical step toward creating mutually orthogonal systems , where multiple, distinct bioorthogonal reactions can occur simultaneously in the same biological system without interfering with one another. researchgate.net This would allow scientists to track multiple biological targets or processes at the same time.

| Reaction Expansion | Description | Significance |

| Tuned DBCO Reactivity | Chemical modification of the DBCO core to alter its reaction pathway (e.g., caged acylation). researchgate.net | Creates new bioorthogonal transformations beyond SPAAC. |

| Alternative Reaction Partners | Using DBCO with functional groups other than azides, such as thiols via a DBCO-tag. nih.gov | Provides alternative labeling strategies and expands the toolkit for protein modification. |

| Mutually Orthogonal Systems | Combining a DBCO-based reaction with other bioorthogonal chemistries (e.g., tetrazine ligation) that do not cross-react. researchgate.net | Enables simultaneous labeling and visualization of multiple distinct biomolecules. |

Development of Next-Generation Multi-Functional Research Tools

The simple elegance of the DBCO-PEG12-amine linker makes it an ideal building block for constructing sophisticated, multi-functional research tools. By combining the DBCO group for bioorthogonal attachment, the amine for further chemical modification, and the PEG spacer for solubility and biocompatibility, researchers are creating probes for combined imaging, targeting, and therapeutic applications. broadpharm.combroadpharm.com

A significant application area is in the development of advanced antibody-drug conjugates (ADCs) . vectorlabs.com The DBCO-PEG linker can be used to attach potent cytotoxic drugs to an antibody that targets a specific cancer cell. The PEG component is crucial here, as it can improve the ADC's solubility, stability, and pharmacokinetic profile. jenkemusa.com Similarly, DBCO-PEG linkers are being used to create radioimmunoconjugates for cancer therapy by attaching chelating agents that can bind radioactive isotopes. researchgate.net

Future tools will likely integrate even more functionalities. One can envision a single construct built upon a DBCO-PEG-amine scaffold that includes:

A targeting moiety (e.g., an antibody fragment).

A therapeutic payload (e.g., a small molecule drug).

An imaging agent (e.g., a fluorescent dye or a PET imaging ligand).

A cleavable linker for controlled release.

These "theranostic" agents would allow for the simultaneous diagnosis, treatment, and monitoring of diseases like cancer. The modular nature of click chemistry, enabled by reagents like DBCO-PEG12-amine, is key to assembling these complex molecular machines. nih.gov

Theoretical Modeling and Computational Studies of DBCO Reactivity and Linker Dynamics

As bioconjugate systems become more complex, theoretical and computational approaches are becoming indispensable for their rational design and optimization. Future research will increasingly rely on modeling to predict the behavior of DBCO-PEG12-amine and its conjugates, saving time and resources in the lab.

Computational chemistry is being used to investigate the fundamental reactivity of the DBCO group. researchgate.net Techniques like Density Functional Theory (DFT) can calculate the activation barriers for cycloaddition reactions, allowing researchers to predict how changes to the cyclooctyne (B158145) structure will affect its reaction speed and stability. researchgate.netmdpi.com The Activation Strain Model (ASM) is another powerful tool used to analyze and explain reactivity trends, providing design principles for new bioorthogonal reagents with enhanced performance. researchgate.net

Molecular dynamics (MD) simulations are employed to study the conformational dynamics of the PEG linker and its influence on the attached biomolecules. nih.gov These simulations can reveal how PEGylation affects a protein's structure, stability, and interaction with other molecules. ntnu.no For example, simulations can predict how the PEG12 chain might shield a conjugated drug, influence its interaction with cellular membranes, or affect the binding of an antibody to its target. Understanding these dynamics is crucial for designing linkers that optimize the performance of a bioconjugate, ensuring the payload is accessible and the targeting molecule retains its function. nih.govntnu.no

| Computational Method | Research Focus | Key Insights |

| Density Functional Theory (DFT) | DBCO reactivity, transition state analysis | Prediction of reaction rates, rational design of new cyclooctynes. researchgate.net |

| Activation Strain Model (ASM) | Analysis of reaction barriers | Understanding sources of reactivity to guide reagent optimization. researchgate.net |

| Molecular Dynamics (MD) | PEG linker conformation, bioconjugate dynamics | Influence of PEG on protein folding, stability, and binding interactions. nih.gov |

Q & A

Basic: What structural and functional roles do the DBCO, PEG12, and TFA components play in DBCO-PEG12-amine TFA salt?

The compound integrates three critical elements:

- DBCO (Dibenzocyclooctyne) : A strained alkyne enabling copper-free click chemistry with azide-modified biomolecules (e.g., proteins, nucleic acids). Its bicyclic structure accelerates azide-alkyne cycloaddition without toxic catalysts .

- PEG12 (12-unit polyethylene glycol) : Enhances solubility in aqueous buffers, reduces steric hindrance during conjugation, and provides spatial flexibility for biomolecular interactions. PEG length correlates with hydrodynamic radius and solubility .

- TFA (Trifluoroacetic acid) : Acts as a counterion to stabilize the amine group. While TFA improves solubility, residual TFA may interfere with cell-based assays (e.g., altering pH or inducing cytotoxicity). Neutralization with sodium bicarbonate or ion exchange to acetate/HCl salts is recommended for sensitive applications .

Basic: How should this compound be stored and handled to maintain reactivity?

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the DBCO group. Avoid repeated freeze-thaw cycles, which degrade PEG integrity .

- Handling : Dissolve in DMSO or aqueous buffers (pH 6–8) immediately before use. Pre-warm to room temperature to avoid precipitation. Verify solubility via dynamic light scattering (DLS) if aggregation is observed .

Advanced: How can researchers optimize reaction efficiency for this compound in azide-based conjugation?

Key parameters to optimize:

- Molar Ratio : Start with a 1.2–1.5 molar excess of DBCO-PEG12-amine over azide targets to account for hydrolysis or side reactions .

- pH Adjustment : Neutralize TFA with 0.1 M sodium bicarbonate (pH 7–8) to deprotonate the amine, enhancing nucleophilic reactivity. Monitor pH shifts with a microelectrode .

- Reaction Time : Conduct reactions at 4°C overnight to minimize DBCO hydrolysis while ensuring complete conjugation. Validate efficiency via HPLC or MALDI-TOF to quantify unreacted azides .

Advanced: How to resolve contradictions in reported conjugation efficiencies across studies using this compound?

Common discrepancies arise from:

- TFA Interference : Residual TFA in buffers may protonate azides, reducing reactivity. Use ion-exchange resins or dialysis to remove TFA pre-conjugation .

- DBCO Hydrolysis : Prolonged storage or exposure to moisture degrades DBCO. Verify DBCO integrity via UV-Vis spectroscopy (λ = 309 nm) before use .

- PEG Chain Variability : Batch-to-batch differences in PEG12 polydispersity (Đ) affect conjugation uniformity. Characterize PEG length distribution using GPC-MALS .

Advanced: What analytical methods are recommended for characterizing this compound and its conjugates?

- Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect free amines or hydrolyzed DBCO .

- Mass Confirmation : MALDI-TOF or ESI-MS to verify molecular weight of DBCO-PEG12-amine and its azide adducts .

- Quantification : Measure DBCO concentration via UV absorbance (ε = 11,000 M⁻¹cm⁻¹ at 309 nm) .

Advanced: How to mitigate TFA-related cytotoxicity in live-cell imaging studies using DBCO-PEG12-amine conjugates?

- TFA Removal : Dialyze conjugates against PBS (pH 7.4) using a 3.5 kDa MWCO membrane for 24 hours .

- Alternative Salt Forms : Convert TFA salts to acetate via ion-exchange chromatography. Acetate salts exhibit lower cytotoxicity and are preferred for in vivo studies .

- Control Experiments : Include a TFA-only treatment group to isolate its effects on cell viability .

Advanced: What are the implications of PEG12 chain length in designing targeted drug delivery systems?

- Biodistribution : Longer PEG chains (e.g., PEG12 vs. PEG4) reduce renal clearance and enhance circulation time in vivo .

- Linker Stability : PEG12’s hydrophilicity shields DBCO from enzymatic degradation in serum, improving conjugate stability in biological fluids .